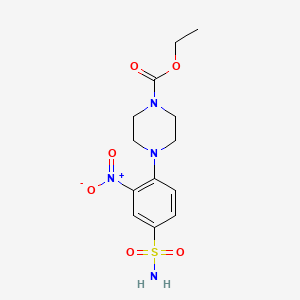
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitro group and a sulfamoyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the nitro and sulfamoyl groups. The final step involves esterification to introduce the ethyl carboxylate group.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Nitro and Sulfamoyl Groups: The nitro group can be introduced via nitration reactions, while the sulfamoyl group can be added through sulfonation reactions.
Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate is unique due to the presence of both nitro and sulfamoyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
Molecular Formula |
C13H18N4O6S |
|---|---|
Molecular Weight |
358.37 g/mol |
IUPAC Name |
ethyl 4-(2-nitro-4-sulfamoylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O6S/c1-2-23-13(18)16-7-5-15(6-8-16)11-4-3-10(24(14,21)22)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3,(H2,14,21,22) |
InChI Key |
WRGIZWKGWIZHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















